Bienvenue dans la boutique en ligne BenchChem!

Morphothiadin

HBV capsid assembly modulator Clinical trial Phase 2b Combination therapy

Select Morphothiadin (GLS4) for a dual-mechanism HBV capsid assembly modulator backed by Phase 2b clinical superiority vs. entecavir (p=0.0005 for HBV DNA, p<0.0001 for pgRNA). It misdirects core protein polymerization to form non-infectious particles and retains low-nanomolar activity against adefovir-resistant mutants (rtA181T, rtA181V, rtN236T). Available as R-isomer (CAS 1793065-08-3), S-isomer, racemate, or mesylate salt. Co-administer with ritonavir (CYP3A4 inhibitor) to boost exposure as validated in clinic. Ideal for preclinical combination studies, resistance profiling, and capsid biology research.

Molecular Formula C21H22BrFN4O3S
Molecular Weight 509.4 g/mol
CAS No. 1793065-08-3
Cat. No. B8069130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorphothiadin
CAS1793065-08-3
Molecular FormulaC21H22BrFN4O3S
Molecular Weight509.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4
InChIInChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26)
InChIKeySQGRDKSRFFUBBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morphothiadin (GLS4) for Hepatitis B Research: First-in-Class Capsid Assembly Modulator with Clinical Validation


Morphothiadin (also known as GLS4; CAS 1793065-08-3 for the R-isomer) is a first-in-class heteroaryldihydropyrimidine (HAP) hepatitis B virus (HBV) capsid assembly modulator that inhibits HBV replication by interfering with viral nucleocapsid assembly and disassembly [1]. Derived from structural optimization of the Bayer compound Bay41-4109, Morphothiadin exhibits potent antiviral activity against both wild-type and drug-resistant HBV strains [2]. The compound has advanced to Phase 3 clinical development in China for chronic hepatitis B and is available for research procurement as the free base, R-isomer, S-isomer, racemic mixture, or mesylate salt [3].

Why Morphothiadin (GLS4) Cannot Be Substituted with Generic HBV Polymerase Inhibitors or Other Capsid Modulators


Substituting Morphothiadin with generic nucleos(t)ide analogs (e.g., entecavir, tenofovir, lamivudine) or other capsid assembly modulators (e.g., Bay41-4109, NVR 3-778) is not scientifically justifiable due to three distinct layers of differentiation: (1) clinical efficacy superiority demonstrated in direct head-to-head Phase 2b trials showing significantly greater reductions in HBV DNA and pgRNA versus entecavir monotherapy [1]; (2) a dual mechanism of action that both accelerates capsid assembly and misdirects core protein polymerization, leading to the formation of non-functional aberrant particles—a property not shared by polymerase inhibitors [2]; and (3) retained potency against clinically relevant adefovir-resistant HBV mutants (rtA181T, rtA181V, rtN236T) at low nanomolar concentrations, whereas nucleoside analogs exhibit cross-resistance [3]. These quantitative performance gaps directly impact research outcomes and procurement decisions.

Quantitative Evidence for Morphothiadin (GLS4) Differentiation: Comparator-Based Performance Data


Superior Clinical Antiviral Efficacy vs. Entecavir Monotherapy: HBV DNA and pgRNA Reduction at Week 48

In a Phase 2b randomized trial, the combination of GLS4/ritonavir plus entecavir demonstrated statistically superior antiviral efficacy compared to entecavir monotherapy in chronic hepatitis B patients. Key quantitative differences included greater least-squares mean reductions in HBV DNA and HBV pgRNA, as well as higher rates of complete viral suppression [1].

HBV capsid assembly modulator Clinical trial Phase 2b Combination therapy

Enhanced Suppression of HBV Pregenomic RNA (pgRNA): A Key Marker of cccDNA Transcriptional Activity

The GLS4/ritonavir plus entecavir regimen produced a significantly greater reduction in HBV pgRNA compared to entecavir alone, a finding consistent across both treatment-naïve and virally suppressed patient populations [1].

HBV pgRNA cccDNA Viral persistence

Superior Rates of Combined HBV DNA and pgRNA Negativity: Achieving Deeper Viral Suppression

In both treatment-naïve and virally suppressed patient cohorts, the proportion of patients achieving undetectable HBV DNA and undetectable pgRNA was substantially higher with GLS4-containing therapy than with entecavir alone [1].

Complete viral suppression Functional cure Treatment endpoint

Potent In Vitro Activity Against Wild-Type HBV and Adefovir-Resistant Mutants: IC50 Comparison

Morphothiadin (GLS4) demonstrates potent nanomolar inhibition of wild-type HBV replication and retains full activity against clinically relevant adefovir-resistant mutants, in contrast to lamivudine which exhibits reduced potency and cross-resistance [1].

Drug resistance HBV mutants Cross-resistance

Retained Activity Against Adefovir-Resistant HBV Mutants: rtA181T, rtA181V, rtN236T

GLS4 maintains inhibitory activity against three major adefovir-resistant HBV mutants (rtA181T, rtA181V, rtN236T) with IC50 values in the low nanomolar range, demonstrating a lack of cross-resistance due to its distinct viral target [1].

Antiviral resistance HBV polymerase mutants Salvage therapy

Structural Optimization from Bay41-4109: Improved Potency and Selectivity

Morphothiadin (GLS4) was developed through systematic structural optimization of the HAP scaffold, starting from the Bayer compound Bay41-4109. The introduction of a morpholine moiety and other modifications resulted in significantly improved antiviral potency and pharmacokinetic properties .

Heteroaryldihydropyrimidine Lead optimization SAR

Optimal Research and Procurement Scenarios for Morphothiadin (GLS4) Based on Quantitative Evidence


In Vivo Efficacy Studies of Combination Therapy Aimed at Functional Cure of Chronic Hepatitis B

Procure Morphothiadin (GLS4) for preclinical in vivo studies evaluating combination regimens that include a capsid assembly modulator plus a nucleos(t)ide analog. The Phase 2b clinical data demonstrating superior HBV DNA and pgRNA suppression with GLS4/ritonavir plus entecavir compared to entecavir alone (p=0.0005 and p<0.0001, respectively) provides a robust clinical precedent and quantitative benchmark for designing animal model experiments [1]. The ability to achieve dual HBV DNA and pgRNA negativity (17.3% vs. 0% in treatment-naïve patients) makes this compound uniquely suited for studies targeting viral reservoir reduction and finite treatment duration [1].

Mechanism-of-Action Studies on HBV Capsid Assembly and pgRNA Encapsidation

Utilize Morphothiadin as a specific tool compound to investigate the role of capsid assembly in HBV pgRNA encapsidation and the subsequent formation of aberrant, non-infectious viral particles. In vitro studies have shown that GLS4 treatment results in the accumulation of misassembled capsid structures and a significant reduction in pgRNA-containing particles, a mechanism distinct from polymerase inhibitors [2]. The quantitative data showing a nearly 2-log greater reduction in serum pgRNA compared to entecavir monotherapy underscores its unique ability to disrupt the viral lifecycle at the level of nucleocapsid formation [1]. This application is critical for researchers dissecting HBV replication and seeking novel antiviral targets.

Drug Resistance Profiling and Cross-Resistance Screening Panels

Incorporate Morphothiadin into antiviral screening panels designed to evaluate cross-resistance profiles of new HBV inhibitors. GLS4 retains potent activity (IC50 values in the 145-161 nM range) against clinically relevant adefovir-resistant HBV mutants (rtA181T, rtA181V, rtN236T), which are fully resistant to adefovir and exhibit reduced susceptibility to lamivudine [2]. This makes GLS4 an essential comparator compound for characterizing the resistance barrier of novel capsid assembly modulators and for identifying synergistic combinations that can suppress drug-resistant viral populations [2].

Pharmacokinetic and Drug-Drug Interaction Studies Involving CYP3A4

Procure Morphothiadin for conducting preclinical and clinical drug-drug interaction (DDI) studies, particularly those involving CYP3A4 inhibitors or inducers. In vitro metabolism studies using dog and human liver microsomes have established that GLS4 is a sensitive substrate of CYP3A4, with extensive metabolism via morpholine N-dealkylation pathways [3]. Co-administration with ritonavir, a potent CYP3A4 inhibitor, is employed clinically to boost GLS4 plasma exposure, a strategy validated in Phase 2b trials [1]. This known metabolic profile makes GLS4 a valuable tool for modeling and predicting PK interactions in HBV research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morphothiadin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.